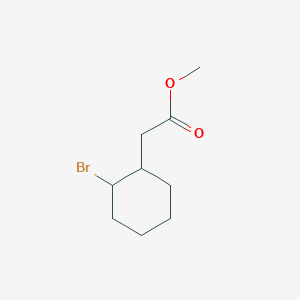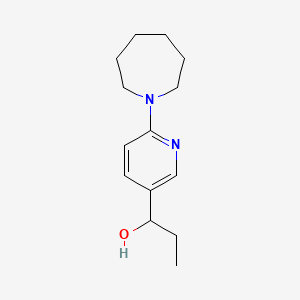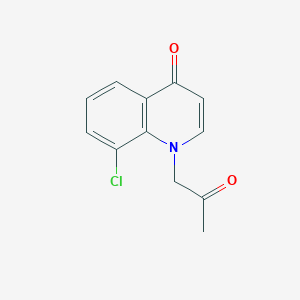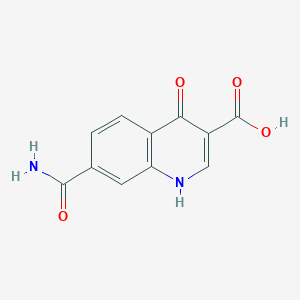![molecular formula C12H14N2O3 B11873600 Tert-butyl benzo[d]oxazol-7-ylcarbamate CAS No. 1356111-22-2](/img/structure/B11873600.png)
Tert-butyl benzo[d]oxazol-7-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl-Benzo[d]oxazol-7-ylcarbamate ist eine chemische Verbindung mit der Summenformel C12H14N2O3. Es ist bekannt für seine Anwendungen in verschiedenen wissenschaftlichen Bereichen, darunter Chemie, Biologie und Medizin. Die Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Benzo[d]oxazolring und eine tert-Butylcarbamategruppe umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Tert-butyl-Benzo[d]oxazol-7-ylcarbamate beinhaltet typischerweise die Reaktion von Benzo[d]oxazol mit tert-Butylchlorformiat in Gegenwart einer Base wie Triethylamin. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um eine Hydrolyse des Chlorformiats zu verhindern. Das Produkt wird dann mit Standardtechniken wie Umkristallisation oder Säulenchromatographie gereinigt.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Herstellung von Tert-butyl-Benzo[d]oxazol-7-ylcarbamate ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Der Einsatz automatisierter Reaktoren und Durchflusssysteme kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Qualitätskontrollmaßnahmen werden implementiert, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
Tert-butyl-Benzo[d]oxazol-7-ylcarbamate unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen die tert-Butylgruppe durch andere Nukleophile ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Amine und Alkohole können in Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Oxide ergeben, während Substitutionsreaktionen eine Vielzahl substituierter Benzo[d]oxazol-Derivate erzeugen können.
Wissenschaftliche Forschungsanwendungen
Tert-butyl-Benzo[d]oxazol-7-ylcarbamate hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Forschung wird betrieben, um sein Potenzial als therapeutisches Mittel zu erforschen.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und chemischer Verfahren verwendet.
Wirkmechanismus
Der Wirkmechanismus von Tert-butyl-Benzo[d]oxazol-7-ylcarbamate beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Benzo[d]oxazolring kann mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Die tert-Butylcarbamategruppe kann die Stabilität und Bioverfügbarkeit der Verbindung verbessern, wodurch sie ihre Wirkung effektiver entfalten kann.
Wirkmechanismus
The mechanism of action of tert-butyl benzo[d]oxazol-7-ylcarbamate involves its interaction with specific molecular targets. The benzo[d]oxazole ring can interact with enzymes and receptors, modulating their activity. The tert-butyl carbamate group may enhance the compound’s stability and bioavailability, allowing it to exert its effects more effectively.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Tert-butyl-Benzo[d]oxazol-4-ylcarbamate
- Tert-butyl-Oxazol-5-ylcarbamate
Vergleich
Tert-butyl-Benzo[d]oxazol-7-ylcarbamate ist einzigartig aufgrund seines spezifischen Substitutionsschemas am Benzo[d]oxazolring. Dieser strukturelle Unterschied kann seine chemische Reaktivität und biologische Aktivität beeinflussen, wodurch es sich von ähnlichen Verbindungen unterscheidet.
Schlussfolgerung
Tert-butyl-Benzo[d]oxazol-7-ylcarbamate ist eine vielseitige Verbindung mit großem Potenzial in verschiedenen wissenschaftlichen Bereichen. Seine einzigartige Struktur und Reaktivität machen es zu einem wertvollen Werkzeug für Forscher in Chemie, Biologie, Medizin und Industrie. Die weitere Forschung und Entwicklung wird wahrscheinlich noch mehr Anwendungen und Vorteile dieser Verbindung aufdecken.
Eigenschaften
CAS-Nummer |
1356111-22-2 |
|---|---|
Molekularformel |
C12H14N2O3 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
tert-butyl N-(1,3-benzoxazol-7-yl)carbamate |
InChI |
InChI=1S/C12H14N2O3/c1-12(2,3)17-11(15)14-9-6-4-5-8-10(9)16-7-13-8/h4-7H,1-3H3,(H,14,15) |
InChI-Schlüssel |
SRPAQSHICVRAKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=C1OC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(NZ)-N-[(6-bromo-2-chloropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11873568.png)


![7-(Benzyloxy)-2-azaspiro[3.5]nonane](/img/structure/B11873582.png)







![4-Cyclopentyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11873626.png)
